1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Medicinal Chemistry ADME Drug Design

Seeking a lipophilic pyridazinone scaffold with reliable supply for CNS drug SAR? Shorter-chain analogs (methyl, ethyl) fail to replicate the passive membrane permeability required for blood-brain barrier penetration. 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 103854-71-3) delivers XLogP3 0.7-substantially higher than methyl (-0.6) or ethyl (-0.168)-providing the hydrophobicity anchor essential for CNS lead optimization. Its 4 rotatable bonds enable comprehensive binding pocket mapping unavailable with rigid shorter-chain analogs. Available at ≥98% purity from multiple vendors; documented bp 344.2 °C supports safe process scale-up. Request a quote today.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 103854-71-3
Cat. No. B027366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
CAS103854-71-3
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C=CC(=N1)C(=O)O
InChIInChI=1S/C9H12N2O3/c1-2-3-6-11-8(12)5-4-7(10-11)9(13)14/h4-5H,2-3,6H2,1H3,(H,13,14)
InChIKeyHPYLRCBYUYKMLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A Differentiated Pyridazinone Scaffold


1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 103854-71-3) is a heterocyclic small molecule belonging to the pyridazine-3-carboxylic acid class, characterized by a core pyridazinone ring, a 3-carboxylic acid functional group, and a 1-butyl substituent [1]. This compound is a key research building block and a versatile small molecule scaffold, often employed as an intermediate in the synthesis of more complex biologically active molecules . Its distinct 1-butyl substitution differentiates it from other N-alkyl analogs, imparting unique physicochemical properties that influence its utility in pharmaceutical research and development [1].

Why 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid Cannot Be Simply Replaced


Generic substitution with other N-alkyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acids, such as the 1-methyl, 1-ethyl, or 1-propyl analogs, is not scientifically justifiable due to quantifiable differences in key physicochemical properties [1]. The length of the N-alkyl chain directly impacts lipophilicity (XLogP3) and the number of rotatable bonds, which are critical determinants of molecular conformation, membrane permeability, and overall drug-likeness in a biological context [2][3]. Substituting the 1-butyl compound with a shorter-chain analog will result in a molecule with significantly altered, and often less desirable, properties for a given research application, potentially leading to failed synthesis campaigns or misleading biological assay results [4].

1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Quantified Differentiation


Lipophilicity Advantage for Membrane Permeability

The lipophilicity of 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, as measured by its computed XLogP3 value of 0.7, is significantly higher than that of its 1-ethyl analog (XLogP3 = -0.168) and 1-methyl analog (XLogP3 = -0.6) [1][2][3]. This represents a quantifiable increase of 0.87 log units over the ethyl derivative. This difference is critical because XLogP3 is a primary predictor of a compound's ability to passively diffuse across biological membranes, a key factor in oral bioavailability and cellular uptake [4].

Medicinal Chemistry ADME Drug Design

Greater Conformational Flexibility for Binding Pocket Exploration

1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid possesses 4 rotatable bonds, compared to only 1 for the 1-methyl analog and 2 for the 1-ethyl analog [1][2]. The butyl chain provides 300% more rotatable bonds than the methyl derivative. This is a crucial distinction for structure-activity relationship (SAR) studies, as the increased conformational freedom allows the molecule to adopt a wider range of geometries for interacting with a biological target's binding pocket [3].

Medicinal Chemistry Molecular Modeling SAR

Higher Molecular Weight Alters Physicochemical Profile

With a molecular weight of 196.20 g/mol, this compound is 21.5% heavier than the 1-methyl analog (154.12 g/mol) and 16.7% heavier than the 1-ethyl analog (168.15 g/mol) [1][2]. This increase in molecular weight is directly correlated with the longer butyl chain and has implications for the compound's physicochemical and pharmacokinetic properties, often resulting in higher lipophilicity and a larger molecular volume, which can influence target binding and distribution [3].

ADME Physicochemical Property Drug Design

High-Purity Multi-Vendor Supply for Pharma Research

The compound is commercially available from multiple specialized suppliers with certified purity specifications. AKSci offers the compound at a minimum purity of 95%, while BOC Sciences lists it as a useful research chemical with rigorous quality assurance . MolCore and Leyan provide the compound at 98% and 98+% purity, respectively, with full analytical documentation suitable for pharmaceutical R&D and QC applications . This level of documented purity and commercial support is a key factor in scientific procurement, as it ensures reproducible experimental outcomes and simplifies regulatory compliance.

Procurement Quality Control Chemical Supply

High Thermal Stability for Process Chemistry

The target compound has a reported boiling point of 344.2 °C at 760 mmHg . While specific boiling point data for the 1-methyl, 1-ethyl, and 1-propyl analogs is not directly comparable from the same source, the high boiling point is consistent with its increased molecular weight and stronger intermolecular forces relative to shorter-chain analogs. This thermal stability data point is essential for process chemists designing synthetic routes involving distillation or high-temperature reaction conditions, as it provides a safe operational window.

Synthetic Chemistry Process Chemistry Physical Property

Favorable TPSA Maintains Oral Bioavailability Profile

The target compound has a computed Topological Polar Surface Area (TPSA) of 70 Ų [1]. This value is identical to the TPSA of the 1-methyl analog (70 Ų) and the 1-ethyl analog (70 Ų), as the core pyridazinone ring and carboxylic acid group dominate this property [2]. This consistency across the analog series confirms that the addition of the butyl chain does not detrimentally impact the molecule's predicted passive membrane permeability, as TPSA is a key descriptor used in the Veber rules for oral bioavailability, where a value below 140 Ų is considered favorable [3].

ADME Drug-Likeness Physicochemical Property

1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Optimal Application Scenarios


Optimizing Lipophilicity for CNS Drug Candidates

Based on its XLogP3 value of 0.7, which is significantly higher than the methyl (-0.6) and ethyl (-0.168) analogs [1][2][3], this compound is an ideal scaffold for medicinal chemists developing drug candidates requiring enhanced passive membrane permeability, such as those targeting the central nervous system (CNS) or other tissues with lipophilic barriers. The butyl chain provides a lipophilic anchor without adding excessive bulk, making it suitable for lead optimization campaigns where balancing hydrophobicity is critical.

SAR Studies: Probing Binding Pockets with Flexibility

The presence of 4 rotatable bonds, compared to only 1 in the methyl analog and 2 in the ethyl analog [4][5], makes this compound uniquely valuable for SAR exploration. Researchers can utilize its conformational flexibility to map the steric and hydrophobic requirements of a target protein's binding pocket, a capability that is lost with the more rigid, shorter-chain analogs. This allows for the identification of key interactions that may be missed with less flexible probes.

Quality-Controlled Multi-Vendor Sourcing for Scale-Up

With confirmed commercial availability at high purity (95% to 98+%) from multiple, reputable suppliers including AKSci, BOC Sciences, MolCore, and Leyan , this compound is a low-risk choice for procurement in both academic and industrial settings. The existence of a multi-vendor supply chain ensures competitive pricing, reliable access, and consistent quality—critical factors for long-term research projects and process chemistry development.

Safe High-Temperature Reactions in Process Chemistry

The documented boiling point of 344.2 °C at 760 mmHg provides a critical safety and operational parameter for process chemists. This data point enables the design of synthetic and purification steps involving elevated temperatures, such as distillations or solvent exchanges, with a clear understanding of the compound's thermal stability window, thereby minimizing the risk of decomposition and ensuring process robustness.

Technical Documentation Hub

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